Dexamethasone Phosphate

Descripción

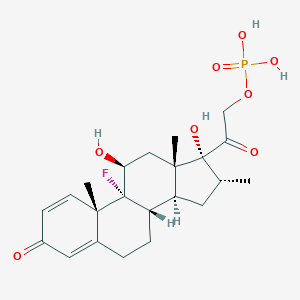

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQODGRNSFPNSQE-CXSFZGCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30FO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047430 | |

| Record name | Dexamethasone phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-93-6 | |

| Record name | Dexamethasone phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BP70L44PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Dexamethasone Phosphate Action

Glucocorticoid Receptor-Mediated Genomic Pathways

The genomic actions of dexamethasone (B1670325) phosphate (B84403) are central to its therapeutic effects. These pathways involve the regulation of gene expression, leading to the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory molecules.

Transcriptional Regulation of Glucocorticoid-Target Genes

Upon entering the cell, dexamethasone phosphate binds to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. nih.gov Once in the nucleus, the activated GR can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either enhance or suppress the transcription of these genes. nih.gov

For instance, in human dermal fibroblasts, dexamethasone treatment has been shown to significantly increase the expression of several GR target genes. nih.gov Studies have identified a number of genes that are directly regulated by the GR and are involved in the inhibition of collagen synthesis, a key process in skin aging. nih.gov In liver cells, dexamethasone has been shown to regulate a wide array of genes involved in metabolic processes, with some genes showing a dose-dependent response to the glucocorticoid. frontiersin.org

| Selected Glucocorticoid Receptor Target Genes | Function | Effect of Dexamethasone |

| FKBP5 | Chaperone protein involved in GR signaling | Upregulation nih.gov |

| LOX | Enzyme involved in collagen cross-linking | Upregulation nih.gov |

| SGK1 | Kinase involved in cell survival and stress resistance | Upregulation nih.gov |

| P2Y2R | Purinergic receptor | Upregulation nih.gov |

Interaction with Inflammatory Transcription Factors (e.g., NF-κB, AP-1)

A crucial aspect of this compound's anti-inflammatory action is its ability to interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are key regulators of genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.

Dexamethasone has been demonstrated to repress the production of Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemokine, in human glomerular endothelial cells by suppressing the DNA-binding activity of AP-1. nih.gov This effect occurs without altering the activity of NF-κB in this particular context. nih.gov However, in other cell types and under different stimuli, dexamethasone has been shown to inhibit NF-κB-dependent transcription. This can occur through direct interaction of the GR with components of the NF-κB signaling pathway, such as the p65 subunit, thereby preventing it from activating gene expression. nih.govpnas.org

Interestingly, some studies have reported that dexamethasone may not always inhibit NF-κB. In rotator cuff tenocytes stimulated with TNF-α, dexamethasone was found to facilitate the nuclear localization of NF-κB proteins, suggesting a more complex and context-dependent interaction.

Modulation of Antioxidant Synthesis Pathways (e.g., NRF2-mediated upregulation)

This compound can also influence cellular redox balance by modulating antioxidant synthesis pathways. A key player in this process is the Nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.

The interaction between glucocorticoids and the NRF2 pathway is complex and can be either activating or repressive depending on the cellular context. frontiersin.orgnih.gov In some instances, dexamethasone has been shown to induce the translocation of NRF2 to the nucleus, leading to the upregulation of antioxidant enzymes and an improved antioxidant capacity. frontiersin.orgnih.gov This effect can be mediated by a decrease in the expression of Keap1, an inhibitor of NRF2. nih.gov Conversely, other studies have demonstrated that glucocorticoid receptor signaling can repress the antioxidant response by inhibiting the histone acetylation mediated by NRF2, thereby decreasing the expression of its target genes. nih.gov

Non-Genomic Signaling Pathways

In addition to its well-established genomic effects, this compound can also elicit rapid cellular responses through non-genomic signaling pathways. These actions are initiated at the cell membrane or in the cytoplasm and occur within minutes, independently of gene transcription and protein synthesis. nih.govmdpi.com

Rapid Cellular Responses

Non-genomic effects of glucocorticoids are often mediated by membrane-bound glucocorticoid receptors (mGRs) or through interactions with other signaling molecules in the cytoplasm. nih.gov These rapid actions can influence a variety of cellular processes.

For example, dexamethasone has been shown to rapidly inhibit glucose uptake in contracting myotubes through a GR-independent, non-genomic mechanism. nih.gov This effect is associated with the AMPK and CaMKII-dependent signaling pathways. nih.gov Furthermore, dexamethasone can induce the rapid serine phosphorylation and membrane translocation of Annexin 1, a protein with anti-inflammatory properties. oup.comnih.gov This process is dependent on the glucocorticoid receptor and involves several downstream signaling cascades, including protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK). oup.comnih.gov

| Rapid Non-Genomic Effects of Dexamethasone | Signaling Pathway Involved | Cellular Outcome |

| Inhibition of glucose uptake | AMPK, CaMKII | Decreased glucose utilization nih.gov |

| Annexin 1 phosphorylation and translocation | GR, PKC, PI3K, MAPK | Anti-inflammatory response oup.comnih.gov |

| Activation of PI3K/Akt pathway | GR | Activation of downstream targets nih.gov |

| Activation of MAPK pathways (ERK1/2, p38, JNK) | Putative mGR, PKC | Modulation of cell signaling nih.gov |

Biomembrane Interactions and Their Functional Consequences

This compound and its less soluble form, dexamethasone, can interact directly with cellular membranes, altering their physical properties and influencing cellular function. nih.govresearchgate.net Studies using model membranes have shown that both forms of the drug can penetrate and alter the mechanical properties of lipid bilayers. nih.govresearchgate.net

Dexamethasone, being more hydrophobic, induces larger changes in surface pressure compared to this compound. nih.govresearchgate.net It can make membranes more compressible and induce the formation of aggregates. nih.govresearchgate.net this compound also induces aggregate formation but has a lesser effect on other membrane properties. nih.govresearchgate.net The adsorption of this compound on vesicles has been shown to decrease membrane deformability. nih.govresearchgate.net These interactions with the cell membrane are a crucial first step in the drug's journey into the cell and can influence subsequent signaling events. dntb.gov.ua

This compound-Induced Cellular Remodeling and Function

This compound induces significant remodeling of cellular architecture and function, impacting various physiological and pathological processes. These effects are a consequence of its ability to modulate gene expression, leading to alterations in protein synthesis and cellular signaling pathways.

This compound plays a crucial role in modulating the phenotype and function of immune cells, particularly macrophages. It is a potent inducer of macrophage polarization towards an anti-inflammatory M2 phenotype. dntb.gov.ua This shift is characterized by the upregulation of specific cell surface markers, such as CD163, and a decrease in the expression of pro-inflammatory M1 markers like CD40 and CD86. dntb.gov.ua The resulting M2-like macrophages exhibit altered functional properties, including changes in adherence and metabolic activity. dntb.gov.ua This repolarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state is a key mechanism behind the immunosuppressive and anti-inflammatory effects of this compound. dntb.gov.uawikipedia.org

In the context of graft-versus-host disease, dexamethasone palmitate, a lipophilic derivative of dexamethasone, has been shown to be more effective than dexamethasone sodium phosphate in attenuating macrophage functions. emory.edu It significantly decreases the viability and migration capacity of macrophages, contributing to the amelioration of the disease. emory.edu

The table below summarizes the key effects of dexamethasone on macrophage phenotype:

| Feature | Effect of Dexamethasone | Source |

|---|---|---|

| Macrophage Polarization | Promotes a shift from M1 to M2-like phenotype | dntb.gov.ua |

| M2 Marker Expression | Upregulates CD163 | dntb.gov.ua |

| M1 Marker Expression | Downmodulates CD40 and CD86 | dntb.gov.ua |

| Macrophage Function | Alters adherence and metabolic activity | dntb.gov.ua |

| Viability and Migration | Decreases macrophage viability and migration | emory.edu |

The influence of this compound on cell proliferation and differentiation is complex and highly dependent on the cell type and experimental conditions. In some instances, it can stimulate proliferation, while in others, it has an inhibitory effect.

For example, in osteogenic precursor cells, dexamethasone has been shown to induce a burst of proliferation in a cohort of cells that subsequently undergo differentiation. nih.gov However, once these cells have divided, further proliferation within the culture is limited. nih.gov Conversely, high concentrations of dexamethasone can suppress the proliferation of human osteoblast precursors without affecting their differentiation or maturation. nih.gov

In the context of myoblasts, dexamethasone has been observed to stimulate proliferation, leading to an increase in cell densities. Studies on mouse skeletal muscle cells have also indicated that dexamethasone can increase the differentiation rate and stem cell recruitment when added at the time differentiation is induced.

However, in T-cells, dexamethasone has been shown to block naïve T-cell proliferation and differentiation by attenuating the CD28 co-stimulatory pathway. This effect is mediated by the upregulation of CTLA-4.

The following table outlines the varied effects of dexamethasone on cell proliferation and differentiation in different cell types:

| Cell Type | Effect on Proliferation | Effect on Differentiation | Source |

|---|---|---|---|

| Osteogenic Precursor Cells | Induces a burst of proliferation | Promotes differentiation | nih.gov |

| Human Osteoblast Precursors | Suppresses proliferation at high concentrations | No effect | nih.gov |

| Myoblasts | Stimulates proliferation | - | |

| Mouse Skeletal Muscle Cells | - | Increases differentiation rate | |

| Naïve T-cells | Blocks proliferation | Blocks differentiation |

This compound is well-documented for its ability to reduce cellular permeability and enhance barrier integrity, particularly at the blood-brain barrier (BBB) and in the vasculature. This effect is crucial in the management of conditions associated with cerebral edema and increased vascular permeability.

In preclinical models, dexamethasone has been shown to rapidly decrease vascular permeability in gliomas and reduce inflammation and edema following intracerebral hemorrhage. It is clinically used to manage glioblastoma multiforme-induced cerebral edema due to its ability to reduce BBB permeability. The administration of dexamethasone can expedite the restoration of BBB integrity after it has been transiently disrupted.

The mechanism behind this effect involves the upregulation of tight junction proteins. Dexamethasone has been shown to promote BBB integrity by initiating glucocorticoid receptor-mediated signaling, which leads to increased expression of tight junction proteins like occludin, claudin-5, and zonula occludens (ZO)-1. This strengthening of the tight junctions contributes to the restoration of barrier properties.

Furthermore, dexamethasone can suppress brain tumor-associated vascular permeability by reducing the response of the vasculature to permeability factors like vascular endothelial growth factor (VEGF) and by decreasing the expression of VEGF by tumor cells.

Key findings on the effects of dexamethasone on cellular permeability are summarized below:

| Barrier/Condition | Effect of Dexamethasone | Mechanism | Source |

|---|---|---|---|

| Blood-Brain Barrier | Reduces permeability, expedites integrity restoration | Upregulation of tight junction proteins (ZO-1, occludin, claudin-5) | |

| Vascular Permeability (Glioma) | Rapidly decreases permeability | - | |

| Brain Tumor-Associated Permeability | Suppresses permeability | Reduces vascular response to and tumor expression of VEGF |

This compound exerts a profound influence on cellular metabolism. It can significantly alter the metabolic landscape of cells, impacting processes such as glycolysis and mitochondrial respiration. This modulation of cellular metabolism is closely linked to its anti-inflammatory effects.

In immune cells, particularly macrophages stimulated with lipopolysaccharide (LPS), dexamethasone can counteract the metabolic switch towards glycolysis that is typically induced by the inflammatory stimulus. It has been shown to inhibit the activation of hypoxia-inducible factor 1-alpha (HIF-1α), a key driver of glycolysis, in activated macrophages. This inhibition of HIF-1α leads to reduced expression of the glucose transporter GLUT1, thereby impairing glucose uptake and aerobic glycolysis.

Beyond its effects on glucose metabolism, dexamethasone has a wide-ranging impact on the metabolome. Studies have shown that it can deregulate a large number of metabolites, including those involved in inflammation. For instance, it can lead to a decrease in polyunsaturated fatty acids (PUFAs), which could be a reflection of either increased synthesis of anti-inflammatory messengers or increased lipolysis.

The metabolic effects of dexamethasone are summarized in the table below:

| Metabolic Process | Effect of Dexamethasone | Key Molecular Target | Source |

|---|---|---|---|

| Glycolysis (in LPS-stimulated macrophages) | Inhibits the switch to glycolysis | HIF-1α, GLUT1 | |

| Mitochondrial Respiration | Reduces mitochondrial respiration | - | |

| Overall Metabolome | Deregulates a wide range of metabolites | - | |

| Polyunsaturated Fatty Acids (PUFAs) | Decreases levels | - |

Immunomodulatory and Anti Inflammatory Research Paradigms

Advanced Studies on Anti-Inflammatory Efficacy

The anti-inflammatory properties of dexamethasone (B1670325) are mediated through its interaction with glucocorticoid receptors, which subsequently translocate to the nucleus to regulate gene expression. nih.gov This interaction leads to the transactivation and transrepression of various genes, ultimately suppressing inflammatory processes. nih.gov

Dexamethasone exerts significant control over the expression of key signaling molecules that orchestrate inflammation. Research shows that pretreatment with dexamethasone can significantly inhibit the induced mRNA expression of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Studies in human lung epithelial cells demonstrated a 2-3 fold increase in the mRNA levels of IL-1β, IL-6, and TNF-α following stimulation, an effect that was significantly inhibited by dexamethasone pretreatment. nih.gov Similarly, in studies on rheumatoid arthritis, dexamethasone was found to inhibit the production of IL-6 and TNF-α in peripheral blood mononuclear cell cultures. nih.govresearchgate.net The inhibitory effect on TNF-α has been further corroborated in studies with rats, where dexamethasone pretreatment eliminated the cytokine-induced increase in pulmonary ventilation. nih.govbohrium.com

The regulatory effects of dexamethasone on cytokine expression are summarized in the table below.

| Cytokine/Chemokine | Effect of Dexamethasone | Research Context |

| IL-1β | Inhibition of mRNA expression nih.gov | Human lung epithelial cells nih.gov |

| IL-6 | Inhibition of mRNA expression and production nih.govnih.govresearchgate.net | Human lung epithelial cells, peripheral blood mononuclear cells nih.govnih.govresearchgate.net |

| TNF-α | Inhibition of mRNA expression and activity nih.govnih.govresearchgate.netnih.govbohrium.com | Human lung epithelial cells, peripheral blood mononuclear cells, rat models nih.govnih.govresearchgate.netnih.govbohrium.com |

This table summarizes the observed regulatory effects of dexamethasone on key pro-inflammatory cytokines based on available research data.

Dexamethasone significantly influences the synthesis of critical inflammatory mediators. It has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in human pulmonary cells. nih.gov Furthermore, glucocorticoids are known to inhibit the production of prostaglandins (B1171923) in numerous cell types. nih.gov

In studies on rat brain tissue, pretreatment with dexamethasone significantly reduced the release of Prostaglandin E2 (PGE2), Thromboxane B2 (TXB2), and 6-keto-PGF1 alpha from the cortex by 40-50%. nih.gov The synthesis of prostaglandins and leukotrienes originates from the conversion of membrane phospholipids (B1166683) to arachidonic acid, which is then used as a substrate by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. researchgate.net The anti-inflammatory action of glucocorticoids is linked to the inhibition of the enzymes responsible for producing these inflammatory mediators.

| Inflammatory Mediator | Effect of Dexamethasone | Research Context |

| Nitric Oxide (NO) | Inhibition of induced production nih.gov | Human lung epithelial cells nih.gov |

| Prostaglandin E2 (PGE2) | Reduced release by ~30-50% nih.gov | Rat brain cortex nih.gov |

| Thromboxane B2 (TXB2) | Reduced release by ~40-50% nih.gov | Rat brain cortex, striatum, and hippocampus nih.gov |

| 6-keto-PGF1 alpha | Reduced release by ~40-50% nih.gov | Rat brain cortex nih.gov |

This table details the modulatory effects of dexamethasone on the synthesis of key inflammatory mediators.

A key aspect of the inflammatory response is the migration of immune cells to the site of injury or infection. Dexamethasone has been shown to interfere with this process. In glioma cell lines, dexamethasone decreased cell migration to 74% of control values and cell invasion to 61% of control values. nih.gov This inhibitory effect on migration is a crucial component of its anti-inflammatory mechanism. nih.gov Additionally, in animal models of skin inflammation, topical application of dexamethasone effectively reduces mast cell infiltration into skin tissue, a characteristic feature of allergic inflammation. frontiersin.org It also reduces the number of inflammatory cells infiltrating into sponge implants in other experimental models. dntb.gov.ua

In-depth Analysis of Immunosuppressive Activities

Beyond its anti-inflammatory effects, dexamethasone is a potent immunosuppressant, impacting both innate and adaptive immunity.

Dexamethasone has profound effects on lymphocytes. It is known to deplete peripheral blood lymphocytes, with studies in patients showing a significant decrease in CD3+ T lymphocytes. nih.gov Specifically, it induces apoptosis of circulating CD4+ and CD8+ T lymphocytes. nih.gov However, the proliferative capacity of tumor-infiltrating T cells, as measured by Ki67 expression, does not appear to be affected by dexamethasone treatment. nih.gov

In vitro studies using peripheral blood mononuclear cells (PBMCs) have demonstrated that dexamethasone inhibits concanavalin-A stimulated lymphocyte proliferation in a dose-dependent manner. nih.govresearchgate.net

| Parameter | Effect of Dexamethasone | Lymphocyte Type/Context |

| Peripheral Blood Lymphocytes | Depletion/Reduction in number nih.gov | CD3+ T lymphocytes in patients nih.gov |

| Circulating T Cells | Induction of apoptosis nih.gov | CD4+ and CD8+ T lymphocytes nih.gov |

| Proliferation | Inhibition nih.govresearchgate.net | Concanavalin-A stimulated peripheral blood mononuclear cells nih.govresearchgate.net |

| Tumor-Infiltrating T Cells | No effect on proliferative capacity nih.gov | As measured by Ki67 expression nih.gov |

This table summarizes the effects of dexamethasone on lymphocyte populations and their ability to proliferate based on research findings.

Mechanisms of T-cell and Antibody Response Modulation

Dexamethasone phosphate (B84403), a synthetic glucocorticoid, exerts profound immunomodulatory effects by influencing the function and activity of key players in the adaptive immune system, notably T-cells and B-cells, which are responsible for antibody production. Its mechanisms are multifaceted, involving the inhibition of critical signaling pathways, modulation of lymphocyte populations, and alteration of cytokine profiles.

T-cell Response Modulation

Dexamethasone's impact on T-lymphocytes is a cornerstone of its anti-inflammatory and immunosuppressive actions. It intervenes at multiple stages of T-cell activation and function.

Inhibition of T-cell Receptor (TCR) Signaling: Research has demonstrated that dexamethasone can block the early signaling events that occur after the T-cell receptor (TCR) is engaged by an antigen. nih.govnih.gov This interference happens at a post-receptor stage, preventing the full activation of the T-cell. nih.gov The mechanism involves inhibiting the tyrosine phosphorylation of several molecules associated with the TCR signaling cascade, including the ζ chain, ZAP70 kinase, and the linker for activation of T cells (LAT). nih.govresearchgate.net This disruption of the initial activation signals effectively dampens the subsequent T-cell response, including the production of crucial cytokines like Interleukin-2 (IL-2) and proliferation. nih.govnih.gov This inhibition of early signaling requires the involvement of the intracellular glucocorticoid receptor (GR) and the synthesis of new proteins. nih.gov

Induction of Apoptosis and Cytokine Suppression: Dexamethasone is a potent inducer of apoptosis (programmed cell death) in lymphocytes, although the sensitivity varies between T-cell subsets. nih.gov For instance, it induces dose- and time-dependent apoptosis in regulatory T-cells. nih.gov However, this effect can be modulated by the presence of cytokines like IL-2, which can rescue T-cells from dexamethasone-induced apoptosis. nih.gov

A primary mechanism of dexamethasone's action is the significant suppression of cytokine production by activated T-cells. It has been shown to reduce the secretion of a wide array of cytokines, including IL-2, Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ), which are critical for propagating inflammatory responses. nih.govresearchgate.net

| T-cell Subset | Observed Effect | Reference |

|---|---|---|

| CD3+ (Total T-cells) | Dose-dependent reduction | nih.gov |

| CD4+ (Helper T-cells) | Dose-dependent reduction | nih.gov |

| CD8+ (Cytotoxic T-cells) | Dose-dependent reduction | nih.gov |

| CD4+CD25+ Regulatory T-cells (Tregs) | Stimulatory effect | nih.gov |

| CD8+CD122+ Regulatory T-cells | Inhibitory effect | nih.gov |

| Naïve T-cells | Inhibition of proliferation and differentiation | nih.gov |

| Cytokine | Effect of Dexamethasone | Reference |

|---|---|---|

| Interleukin-2 (IL-2) | Inhibition | nih.govnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | nih.govresearchgate.net |

| Interferon-gamma (IFN-γ) | Inhibition | nih.govresearchgate.net |

| Interleukin-4 (IL-4) | Inhibition | nih.gov |

| Interleukin-6 (IL-6) | Inhibition | nih.gov |

| Interleukin-10 (IL-10) | Inhibition | nih.gov |

Antibody Response Modulation

Dexamethasone influences antibody production primarily by affecting B-lymphocytes, the cells that differentiate into antibody-secreting plasma cells. The impact of dexamethasone on B-cells is highly dependent on their stage of maturation. nih.gov

Effects on B-cell Maturation and Apoptosis: Mature splenic B-lymphocytes are highly susceptible to dexamethasone-induced apoptosis. nih.gov In contrast, the proliferation and differentiation of B-lymphocytes into immunoblasts, for example after stimulation with lipopolysaccharides, decreases their susceptibility to apoptosis induced by dexamethasone. nih.gov Clinical studies have shown that glucocorticoid treatment can lead to a significant decline in naïve B-cells and the disappearance of circulating plasmablasts and plasma cells, which are the primary sources of antibodies. clinexprheumatol.org

Pharmacokinetics and Biotransformation Research

Prodrug Activation and Enzymatic Hydrolysis to Dexamethasone (B1670325)

Dexamethasone phosphate (B84403) is a water-soluble ester prodrug designed to overcome the poor solubility of its active form, dexamethasone. nih.govnih.gov This design facilitates rapid administration and onset of action. nih.gov The activation of this prodrug is a critical step, involving its conversion to the pharmacologically active dexamethasone through enzymatic hydrolysis. nih.gov

The conversion of dexamethasone phosphate to dexamethasone is primarily mediated by the action of alkaline phosphatases. nih.gov These enzymes are abundant in various biological environments, including the plasma and the brush border surface of the intestinal epithelium, facilitating the hydrolysis of the phosphate ester. nih.govmdpi.com The enzymatic process is highly temperature-dependent. nih.gov Research has also shown that MAP kinase phosphatase-1 (Mkp-1) expression is enhanced by dexamethasone, suggesting a role in its anti-inflammatory mechanism. nih.gov Furthermore, protein phosphate 2A (PP2A) has been found to regulate glucocorticoid receptor nuclear translocation, which is essential for corticosteroid sensitivity. researchgate.net

The hydrolysis of this compound to dexamethasone is a rapid process in vivo. nih.gov Following intravenous administration, the phosphate ester is hydrolyzed with a half-life of approximately 5 minutes, and maximum plasma concentrations of the active dexamethasone are achieved within 10 minutes. nih.govnih.gov The first-order rate constant for this conversion in humans has been determined to be 4.03 hr⁻¹. nih.gov

In vitro studies show variability in conversion rates depending on the biological matrix. The hydrolysis half-life of corticosteroid phosphate prodrugs in sheep and human plasma is reported to be 10–12 hours. nih.gov In contrast, the process is much faster in rat plasma, with an in vitro half-life of 1.75 hours, a finding consistent with allometric principles that predict faster metabolic processes in rodents. nih.gov This rapid in vivo conversion means that at early time points after administration, samples will contain the prodrug, which is susceptible to continued ex vivo hydrolysis after collection. nih.gov This analytical issue can be minimized by using EDTA, a chelating agent that interferes with the function of plasma hydrolyzing enzymes. nih.gov

Table 1: In Vitro Hydrolysis Half-Life of Corticosteroid Phosphate Prodrugs

| Species | Plasma Half-Life | Source |

|---|---|---|

| Human | 10–12 hours | nih.gov |

| Sheep | 10–12 hours | nih.gov |

| Rat | 1.75 hours | nih.gov |

Distribution and Tissue Compartmentation Studies

The distribution of this compound and its active form, dexamethasone, varies significantly among different tissues.

Ocular Tissue : Following administration, significant amounts of this compound and some dexamethasone are found in nearly all ocular tissues. nih.gov The typical rank order of concentration from highest to lowest is cornea, sclera, conjunctiva, retina-choroid, anterior chamber, lens, and vitreous. nih.govnih.gov Studies have shown that continuous sub-Tenon drug delivery can achieve high and sustained levels of dexamethasone in both the anterior and posterior segments of the eye while reducing systemic absorption. nih.gov The absolute aqueous humor bioavailability for topically administered dexamethasone suspensions is generally low, reported to be less than 2%. helsinki.fi

Table 2: Rank Order of this compound Concentration in Ocular Tissues

| Rank | Ocular Tissue | Source |

|---|---|---|

| 1 | Cornea | nih.govnih.gov |

| 2 | Sclera | nih.govnih.gov |

| 3 | Conjunctiva | nih.gov |

| 4 | Retina-choroid | nih.govnih.gov |

| 5 | Anterior Chamber / Aqueous Humor | nih.govnih.gov |

| 6 | Lens | nih.govnih.gov |

| 7 | Vitreous | nih.govnih.gov |

Pulmonary Tissue : Intranasal administration has been explored for targeted lung delivery. Studies using nanocarriers have shown that dexamethasone can achieve selective lung tropism, which may help in reducing systemic toxicity. nih.gov The stiffness of nanoparticle carriers can influence their retention and absorption in pulmonary tissue. researchgate.net Research also indicates that dexamethasone can induce senescence in lung epithelial cells and interact with TGF-β1 to amplify the production of pro-fibrotic mediators. biorxiv.org

Neural Tissue and Cerebrospinal Fluid (CSF) : Dexamethasone generally penetrates the blood-brain barrier (BBB) poorly due to the action of the efflux transporter P-glycoprotein. wikipedia.org However, higher doses can overcome this barrier to enter the brain. wikipedia.org Strategies such as nose-to-brain delivery via the olfactory and trigeminal pathways are being investigated to bypass the BBB and achieve effective concentrations in the central nervous system. nih.gov Studies have also shown that dexamethasone administration can expedite the restoration of BBB integrity after it has been opened by methods like focused ultrasound and microbubbles. thno.org

Perilymph : When applied to the middle ear, both this compound and dexamethasone can enter the perilymph of the inner ear. nih.gov Interestingly, perilymph concentrations achieved with the two forms are remarkably similar, even when this compound is applied at a concentration approximately 35 times higher than dexamethasone. nih.gov This suggests that entry into the perilymph is more efficient for the more lipophilic dexamethasone compared to its water-soluble phosphate prodrug. nih.gov The elimination half-time of dexamethasone from the scala tympani of the perilymph is rapid, calculated to be around 22.5 minutes. nih.gov

Table 3: Perilymph Concentration after Middle Ear Application in Guinea Pigs

| Compound Administered | Mean Perilymph Concentration (Liquid Form) | Normalized Perilymph Level (% of Applied) | Source |

|---|---|---|---|

| This compound | 5.19 µg/mL | 0.13% | nih.gov |

| Dexamethasone | 2.16 µg/mL | 2.31% | nih.gov |

The differing molecular properties of this compound and dexamethasone are key to their biological barrier permeability. This compound features a phosphate group, which makes it highly water-soluble and gives it a negative charge at physiological pH. nih.gov This increased hydrophilicity is advantageous for formulation but can impede passive diffusion across lipophilic biological membranes. nih.govconicet.gov.ar

In contrast, the active drug, dexamethasone, is more hydrophobic and neutral. nih.gov This higher hydrophobic character allows it to penetrate lipid membranes more effectively than its phosphorylated prodrug. nih.govconicet.gov.ar This is demonstrated in studies of inner ear drug delivery, where dexamethasone suspension achieves significantly higher normalized perilymph levels compared to the this compound solution. nih.gov The more hydrophobic nature of dexamethasone leads to larger changes in surface pressure on membrane models, indicating greater penetration. nih.gov

Protein Binding Interactions and Dynamics

Once converted to its active form, dexamethasone binds to plasma proteins. In humans, the protein binding of dexamethasone is approximately 77%. wikipedia.org Studies in rats show a similar, moderate level of binding at around 82.5%, which is concentration-independent (linear) across a wide range of plasma concentrations. nih.gov This binding is important as it influences the drug's distribution, metabolism, and elimination. nih.gov Dexamethasone exerts its effects by acting as an agonist for the glucocorticoid receptor (GR), a nuclear receptor that regulates gene transcription. wikipedia.orgnih.gov Molecular dynamics simulations are used to study the interaction between GR and other transcription factors in the presence of dexamethasone to understand its mechanism of action at an atomic level. nih.gov

Binding Characteristics with Plasma Proteins (e.g., albumin)

This compound exhibits significant binding to plasma proteins, a critical factor in its pharmacokinetic profile. Serum albumin is the most abundant protein in the blood and serves as a primary binding protein for numerous compounds, including dexamethasone and its phosphate ester. docsdrive.com Approximately 77% of dexamethasone in the bloodstream is bound to plasma proteins, with serum albumin being the principal carrier. nih.gov

The interaction between this compound and albumin involves the formation of a drug-protein complex. docsdrive.com Studies utilizing bovine serum albumin (BSA), a common model for human serum albumin, have demonstrated this binding. docsdrive.comscialert.net Research using equilibrium dialysis has shown that this compound binds to specific sites on the albumin molecule. docsdrive.comscialert.net Notably, there can be competition for these binding sites with other drugs. For instance, the presence of testosterone phenyl propionate can increase the free concentration of this compound by displacing it from its binding site on BSA. docsdrive.comscialert.net This suggests that the binding is a dynamic and competitive process.

Interactive Data Table: Binding of this compound to Bovine Serum Albumin (BSA)

| Parameter | Finding | Source |

|---|---|---|

| Primary Binding Protein | Serum Albumin | docsdrive.comnih.gov |

| Percentage Bound | ~77% (Dexamethasone) | nih.govnih.gov |

| Binding Interaction | Competitive binding at specific sites | docsdrive.comscialert.net |

| Displacement Example | Testosterone phenyl propionate increases free this compound concentration | docsdrive.comscialert.net |

Impact on Drug Distribution and Activity

The binding of this compound to plasma proteins profoundly influences its distribution and pharmacological activity. In the bloodstream, a drug exists in two states: bound to proteins and unbound (free). wikipedia.org It is the unbound fraction of the drug that is pharmacologically active, capable of diffusing through cell membranes to exert its effects, and available for metabolism and excretion. wikipedia.org

The protein-bound portion of dexamethasone acts as a circulating reservoir. wikipedia.org As the unbound drug is cleared from the plasma through metabolism or excretion, the bound drug is gradually released to maintain equilibrium between the bound and unbound states. wikipedia.org This reservoir effect can influence the drug's biological half-life. wikipedia.org A reduction in plasma protein binding, due to competition from other drugs or certain medical conditions, can lead to an increase in the free concentration of dexamethasone. nih.govwikipedia.org This elevation in the unbound fraction can potentially enhance the drug's therapeutic effects but also increases the risk of toxicity. nih.gov

Metabolic Pathways and Elimination Kinetics

Hepatic Metabolism and Renal Excretion

Dexamethasone is primarily metabolized in the liver. clinpgx.orgwikipedia.org The main enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4). nih.govclinpgx.org Through the action of CYP3A4, dexamethasone undergoes biotransformation into various metabolites.

Following metabolism, the byproducts and a small portion of the unchanged drug are eliminated from the body. Renal excretion is a key route of elimination. nih.gov However, less than 10% of a dose of dexamethasone is excreted unchanged in the urine. nih.gov Studies in patients with chronic liver disease have shown a prolonged half-life and reduced metabolic clearance rate of dexamethasone, underscoring the liver's critical role in its elimination. nih.gov Conversely, in patients with chronic renal failure, the half-life of dexamethasone was found to be shortened, and its metabolic clearance rate increased. nih.gov

Interactive Data Table: Dexamethasone Metabolism and Excretion

| Parameter | Description | Source |

|---|---|---|

| Primary Site of Metabolism | Liver | clinpgx.orgwikipedia.org |

| Key Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | nih.govclinpgx.org |

| Primary Route of Excretion | Renal (Urine) | nih.gov |

| Unchanged Drug in Urine | < 10% | nih.gov |

Biological Half-life and Duration of Action in Preclinical Models

The biological half-life of this compound is influenced by its rapid conversion to the active form, dexamethasone. The phosphate ester itself has a very short half-life in plasma. epa.gov For instance, after intravenous administration in human volunteers, the half-life of the phosphate ester was approximately 5.4 minutes. epa.gov

The subsequent active dexamethasone has a longer biological half-life, which is reported to be between 36 to 54 hours in humans. wikipedia.org Preclinical models, such as rats, are frequently used in pharmacokinetic studies. nih.gov In these models, metabolic processes often occur at a faster rate compared to humans. nih.gov For example, the in vitro half-life for the hydrolysis of the phosphate prodrug in rat plasma was found to be 1.75 hours, which is significantly faster than the 10-12 hours reported in human and sheep plasma. nih.gov This highlights the species-specific differences in elimination kinetics that are important considerations in preclinical research.

Interactive Data Table: Dexamethasone Pharmacokinetics in Preclinical vs. Human Models

| Parameter | Preclinical Model (Rat Plasma) | Human | Source |

|---|---|---|---|

| Phosphate Prodrug Half-life (in vitro) | 1.75 hours | 10-12 hours | nih.gov |

| Dexamethasone Biological Half-life | Not specified | 36-54 hours | wikipedia.org |

| Dexamethasone Plasma Half-life | Not specified | ~4 hours | nih.govfda.gov |

Advanced Drug Delivery Systems Research for Dexamethasone Phosphate

Nanotechnology-Based Delivery Approaches

Nanoparticle-based systems are at the forefront of research for improving the delivery of dexamethasone (B1670325) phosphate (B84403). These carriers are designed to modify the drug's release profile, improve its stability, and enable targeted delivery to specific tissues or cells.

Poly(D,L-lactic-co-glycolic acid) (PLGA) nanoparticles are biodegradable and biocompatible carriers used for encapsulating dexamethasone phosphate. nih.govresearchgate.net Research has focused on optimizing drug entrapment within these nanoparticles. nih.gov One method involves using an ionic interaction between this compound, zinc, and PLGA to load the drug in an amorphous form. researchgate.netepa.gov Studies have shown that dexamethasone encapsulated in PLGA nanoparticles exhibits a slow, sustainable, and prolonged-release profile. nih.gov For example, one formulation released approximately 42% of its dexamethasone load over 600 minutes. nih.gov This controlled release can maintain the therapeutic effects of the drug at lower concentrations. nih.gov

N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers have been used to create novel, pH-sensitive prodrugs of dexamethasone. nih.gov This conjugate, known as P-Dex, is designed to selectively accumulate in inflamed joints. nih.gov The release of dexamethasone from the copolymer is dependent on the environmental pH, with the highest level of drug release occurring at an acidic pH of 5.0. nih.gov In animal models of inflammatory arthritis, P-Dex demonstrated superior and longer-lasting anti-inflammatory effects compared to the systemic administration of free dexamethasone. nih.gov Research has also involved fine-tuning the activation kinetics of these prodrugs by designing different linker chemistries between the copolymer and dexamethasone to identify designs with the most potent therapeutic efficacy. nih.gov

Table 1: Characteristics of Polymeric Nanoparticle Formulations for this compound

| Polymer System | Key Feature | Release Mechanism | Primary Research Finding | Reference |

|---|---|---|---|---|

| PLGA | Biodegradable nanoparticle | Sustained, prolonged diffusion | Encapsulation provides a slow-release profile, maintaining therapeutic effects over time. | nih.gov |

| HPMA Copolymer | pH-sensitive prodrug | pH-dependent cleavage | Selectively accumulates in inflamed joints and releases the drug in the acidic microenvironment. | nih.gov |

Lipid calcium phosphate nanoparticles (LCPs) have been developed as pH-sensitive, core-shell carriers for co-loading dexamethasone and its water-soluble salt, dexamethasone sodium phosphate. researchgate.netnih.gov These nanoparticles typically have a particle size of about 200 nm. researchgate.netnih.gov The design involves loading dexamethasone in the outer lipid shell and dexamethasone sodium phosphate within the inner lipid-calcium phosphate core. dovepress.com

This structure allows for a sequential release of the drugs. nih.gov In an acidic microenvironment, such as at a site of inflammation, the cationic lipid shell can undergo protonated dissociation to first release the dexamethasone. nih.govdovepress.com Subsequently, the exposed calcium phosphate core can be engulfed by M1 macrophages, where it then releases dexamethasone sodium phosphate. nih.govdovepress.com This dual-release mechanism is intended to regulate macrophage polarization to promote anti-inflammatory effects. researchgate.netnih.gov

Mesoporous silica (B1680970) nanoparticles (MSNs) are investigated as drug carriers due to their high surface area, tunable pore sizes, and biocompatibility. explorationpub.comexplorationpub.com These properties allow for the effective encapsulation of a wide range of therapeutic agents. explorationpub.com Research has demonstrated that amino-functionalized MSNs are a promising platform for the controlled release of this compound. explorationpub.comexplorationpub.com

The amine groups on the surface of the silica can be protonated, giving them a positive charge even under neutral pH conditions. nih.gov This allows for electrostatic interactions with the negatively charged phosphate group in the this compound molecule, which enhances drug loading and supports a sustained release profile. explorationpub.comnih.gov In one study, radially mesoporous silica nanoparticles (RMSNs) functionalized with amine groups achieved a maximum dexamethasone loading efficiency of about 76 wt% and showed a sustained release of approximately 92% of the loaded drug over 100 hours in vitro. nih.gov

Encapsulating this compound in liposomes has been shown to enhance and prolong its anti-inflammatory effects when compared to the free form of the drug. nih.govimperial.ac.uk Liposomal formulations can achieve significantly higher drug concentrations in plasma, synovial membranes, spleen, and liver for extended periods. imperial.ac.uk In studies using rat models of adjuvant arthritis, intravenous therapy with liposomal this compound suppressed joint swelling and inflammation in a dose-dependent and long-lasting manner. nih.gov

The therapeutic efficacy of the liposomal formulation was found to be superior to matched doses of the free drug. nih.gov For instance, the reduction in the arthritis score was 27% higher with a high dose of liposomal this compound compared to a high dose of the free drug. nih.gov Furthermore, liposomal encapsulation can modulate the cellular mechanism of action, including altering macrophage maturation and polarization markers and inhibiting monocyte and macrophage migration under inflammatory conditions. mssm.edu

Table 2: Efficacy Comparison of Liposomal vs. Free this compound (DxM-P)

| Treatment Group | Dose Level | Relative Reduction in Arthritis Score vs. Free DxM-P | Reference |

|---|---|---|---|

| Liposomal DxM-P | Low-dose | 10% higher | nih.gov |

| Liposomal DxM-P | Medium-dose | 13% higher | nih.gov |

| Liposomal DxM-P | High-dose | 27% higher | nih.gov |

Targeted Delivery Mechanisms

Targeted delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy. This is often achieved by modifying the surface of nanocarriers with specific ligands.

Activated macrophages play a central role in the pathology of many inflammatory diseases. epa.gov These cells can be specifically targeted by using ligands that bind to receptors overexpressed on their surface. Folic acid has been used as a targeting ligand because its receptor is often overexpressed on activated macrophages. researchgate.net

In one line of research, this compound-loaded PLGA nanoparticles were conjugated with folic acid (FA-DPNPs). researchgate.netepa.gov While both standard and folate-conjugated nanoparticles showed sustained and controlled drug release, the folate-conjugated versions demonstrated significantly higher cellular uptake in activated macrophages compared to normal macrophages. epa.gov Consequently, the folate-conjugated nanoparticles were more effective at inhibiting the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) and nitric oxide from activated macrophages than either the free drug or the non-conjugated nanoparticles. epa.gov This approach offers a promising strategy for the targeted delivery of this compound to activated macrophages for the treatment of inflammatory diseases. researchgate.netepa.gov

Table 3: Physicochemical Properties of this compound (DP) Loaded Nanoparticles

| Nanoparticle Type | Mean Particle Size (nm) | Zeta Potential (mV) | Key Finding | Reference |

|---|---|---|---|---|

| DPNPs (PLGA) | 126 ± 36 | -13.5 ± 0.4 | Low uptake in normal macrophages. | researchgate.netepa.gov |

| FA-DPNPs (Folate-PLGA) | 133 ± 28 | -14.9 ± 0.9 | Significantly higher uptake in activated macrophages, leading to greater suppression of inflammatory responses. | researchgate.netepa.gov |

Antibody-Conjugated Immunoliposomes (e.g., lung-specific surfactant protein A (SP-A) antibody)

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing systemic side effects. For pulmonary diseases, antibody-conjugated immunoliposomes represent a promising strategy for delivering drugs like this compound directly to lung tissue. One such approach utilizes antibodies against pulmonary surfactant protein A (SP-A), which is predominantly synthesized and expressed by type II alveolar epithelial cells, making it a highly specific target for lung-directed therapies nih.govdovepress.com.

In one study, researchers developed a lung-specific immunoliposome by conjugating SP-A polyclonal antibodies to the surface of dexamethasone sodium phosphate-loaded nanoliposomes (SPA-DXM-NLP) nih.govdovepress.com. The investigation aimed to leverage the high lung-specificity of SP-A to actively target the drug carrier to lung tissue nih.govresearchgate.net. The therapeutic effect of these immunoliposomes was evaluated in a rat model of bleomycin-induced acute lung injury nih.gov.

The results demonstrated significant lung-targeting capabilities. The peak lung concentration of dexamethasone sodium phosphate after administering the SPA-DXM-NLP was 1.83 µg/g, which was 5.1 times higher than that achieved with an injection of free dexamethasone (0.36 µg/g) nih.gov. Furthermore, the area under the concentration-time curve over 12 hours was 40.2 times greater in the immunoliposome group compared to the free drug group, indicating prolonged residence time and accumulation in the target organ nih.gov. This targeted approach not only increased the drug concentration in the lungs but also showed an improved therapeutic effect in treating acute lung injury in the animal model compared to the administration of free dexamethasone sodium phosphate nih.govtandfonline.com.

Table 1: Targeting Efficiency of SP-A Antibody-Conjugated Immunoliposomes

| Parameter | Free Dexamethasone (DXM) | SP-A Immunoliposome (SPA-DXM-NLP) | Fold Increase |

|---|---|---|---|

| Peak Lung Concentration (Ce) | 0.36 µg/g | 1.83 µg/g | 5.1x |

| Area Under Curve (AUC) at 12h (Re) | 0.28 µg/g·h | 11.26 µg/g·h | 40.2x |

Bioconjugates and Prodrug Design for Site-Specific Action

Prodrug design is a well-established strategy to overcome limitations of parent drugs, such as poor solubility, instability, or lack of targeting nih.gov. Dexamethasone sodium phosphate itself is a prodrug of dexamethasone; the phosphate group is added to improve water solubility for intravenous administration, and it is rapidly hydrolyzed in the body to release the active dexamethasone nih.govnih.gov.

Beyond simple solubility enhancement, more complex bioconjugates are being designed for site-specific action and controlled release nih.gov. This involves covalently linking the drug to a carrier, often a polymer, through a linker that is designed to be cleaved under specific physiological conditions (e.g., at a particular pH or in the presence of certain enzymes) at the target site nih.gov. This approach aims to minimize systemic exposure and the associated side effects of potent glucocorticoids nih.gov.

Research has focused on developing dexamethasone conjugates with various polymeric carriers. For instance, conjugates with N-(2-hydroxypropyl)methacrylamide (HPMA) have been synthesized using reversible addition-fragmentation chain-transfer (RAFT) polymerization nih.gov. An in vivo study of one such DEX-HPMA conjugate demonstrated that a monthly administration was as effective as free dexamethasone in preventing osteolysis but did not cause systemic bone loss, a major adverse effect of long-term glucocorticoid therapy nih.gov. The design of these polymer-drug conjugates allows for a sustained release profile, increasing the drug's residence time at the target site and reducing the required dosing frequency nih.gov.

Avidin-Based Constructs for Cartilage Targeting

Targeting drugs to avascular cartilage tissue is a significant challenge in treating joint diseases like osteoarthritis. Avidin (B1170675), a small, positively charged protein, has been identified as an ideal nano-carrier for intra-cartilage drug delivery nih.govnih.gov. Its characteristics allow it to rapidly penetrate the full thickness of the negatively charged cartilage matrix and bind electrostatically, creating a drug reservoir for sustained local release nih.govnih.gov.

Researchers have conjugated dexamethasone to avidin (Avidin-DEX) to test the hypothesis that a single dose could provide long-term amelioration of catabolic effects in cytokine-challenged cartilage explants nih.govnih.gov. To control the release rate, dexamethasone was attached to avidin using different types of chemical linkers: a fast-releasing ester linker and a slower, pH-sensitive hydrazone linker nih.gov.

The results showed that a single dose of the Avidin-DEX conjugate successfully inhibited cytokine-induced glycosaminoglycan (sGAG) loss over a three-week period. In contrast, a single dose of soluble, unconjugated dexamethasone had only a short-lived effect nih.gov. The Avidin-DEX construct also rescued cytokine-induced loss of chondrocyte viability and restored matrix biosynthesis levels nih.gov. This carrier-based approach enables rapid uptake and sustained delivery of the drug within the cartilage at low doses, potentially minimizing unwanted exposure and side effects in other joint tissues nih.govnih.gov.

Table 2: Efficacy of Avidin-Dexamethasone (Avidin-DEX) in Cartilage Explants

| Treatment Group | Key Finding | Duration of Effect |

|---|---|---|

| Soluble Dexamethasone | Short-lived efficacy; required continuous replenishment. | Inhibited GAG loss for approximately 8 days researchgate.net. |

| Single-Dose Avidin-DEX | Inhibited cytokine-induced sGAG loss, rescued cell death, and restored sGAG synthesis nih.govnih.gov. | Effective for over 3 weeks nih.govresearchgate.net. |

Sustained and Controlled Release Technologies

Hydrogel-Based Systems

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible materials for drug delivery. They are particularly useful for creating sustained and controlled release systems for this compound. These systems can be designed to be injectable, allowing for minimally invasive administration directly to the target site, where they form a drug depot nih.gov.

Various hydrogel formulations have been investigated for dexamethasone delivery:

Injectable, Self-Healing Hydrogels: One study developed a thermosensitive, injectable hydrogel where dexamethasone was covalently linked to the polymer backbone. The hydrogel was designed to release the drug over a very long period through ester hydrolysis. Simulations based on in vitro data suggested that a single 100 mg administration could maintain therapeutic levels in the eye for at least 500 days nih.gov.

Nanoparticle-in-Hydrogel Systems: A dual-delivery system was created by entrapping two types of nanoparticles within a biodegradable hydrogel. Polymeric micelles loaded with dexamethasone provided an initial release over two weeks, while liposomes encapsulating this compound were released later as the hydrogel degraded, creating a sequential release profile uu.nl.

Microsphere-Hydrogel Composites: To enhance drug delivery for tissue regeneration, injectable composites have been made using drug-loaded microparticles embedded within a hydrogel. This creates a double barrier that guarantees a longer system lifespan and a more sustained release profile with a reduced initial burst nih.gov.

These hydrogel-based systems offer versatility in controlling the release kinetics of this compound, tailoring the delivery to the specific needs of the therapeutic application, from ocular diseases to tissue engineering nih.govnih.gov.

Table 3: Examples of Hydrogel-Based Systems for Dexamethasone Release

| Hydrogel System | Drug Form | Release Mechanism | Projected Duration |

|---|---|---|---|

| Thermosensitive ABA Triblock Copolymer | Dexamethasone (covalently linked) | Ester Hydrolysis | >500 days nih.gov |

| Dextran-Hydroxyethyl Methacrylate (dex-HEMA) | Dexamethasone (in micelles) & this compound (in liposomes) | Micelle Diffusion & Hydrogel Degradation | Biphasic/Sequential Release (initial release for 2 weeks, second release after 15 days) uu.nl |

| Gelatin-Proanthocyanidin / Hyaluronic Acid Microparticles | Dexamethasone | Diffusion from Microparticles/Hydrogel | Sustained Release (double barrier reduces burst) nih.gov |

Implantable Drug Delivery Devices (e.g., periocular capsular systems)

For treating diseases in the posterior segment of the eye, implantable devices offer a way to provide long-term, localized drug delivery, bypassing the challenges of topical administration. A periocular capsular drug delivery system (DDS) has been investigated for the sustained release of dexamethasone sodium phosphate (DEXP) to the back of the eye tandfonline.comnih.gov.

In a key in vivo study, a DEXP-filled capsular DDS was implanted into the sub-Tenon's sac of rabbits tandfonline.comnih.gov. The concentration of the drug was then measured in various ocular tissues over a period of 56 days tandfonline.comnih.gov. The results demonstrated that the device could provide sustained release of DEXP directly to the target tissues. At 56 days post-implantation, significant concentrations of DEXP were found in the choroid, retina, iris, and ciliary body, while minimal levels were detected in the serum and vitreous humor tandfonline.comnih.gov. This indicates that the periocular implant successfully delivered the drug locally to the posterior segment, minimizing systemic exposure tandfonline.comnih.gov. Such devices are potential candidates for the long-term management of posterior segment diseases tandfonline.com. Other biodegradable implants, such as Ozurdex®, utilize a poly(lactic-co-glycolic acid) (PLGA) polymer matrix to release dexamethasone for several months nih.gov.

Table 4: Dexamethasone Sodium Phosphate (DEXP) Concentration in Rabbit Ocular Tissues at 56 Days Post-Implantation

| Ocular Tissue | Mean Concentration (ng/g) |

|---|---|

| Choroid | 362.46 ± 330.46 |

| Iris | 192.50 ± 42.66 |

| Retina | 123.11 (Median) |

| Ciliary Body | 71.64 (Median) |

Data from a study involving a periocular capsular drug delivery system in New Zealand rabbits tandfonline.comnih.gov.

Microneedle-Assisted Transdermal Enhancement

Microneedles are minimally invasive devices that create microscopic channels in the skin, bypassing the stratum corneum barrier to enhance the delivery of therapeutic agents. Novel trilayer dissolving microneedle arrays have been developed to assist the transdermal and intradermal delivery of dexamethasone nih.govpharmaexcipients.com.

A key innovation in this area is the co-formulation of both dexamethasone and its water-soluble prodrug, dexamethasone sodium phosphate, into the same microneedle array nih.govpharmaexcipients.com. This strategy is designed to achieve a biphasic release profile: the more rapidly dissolving dexamethasone sodium phosphate provides a fast onset of action, while the less soluble dexamethasone offers a more sustained therapeutic effect nih.govpharmaexcipients.com.

Ex-vivo studies using porcine skin have demonstrated the effectiveness of these trilayer microneedle arrays. The delivery efficiency was found to be over 50% for transdermal delivery and over 40% for intradermal delivery nih.govpharmaexcipients.comresearchgate.net. Further research has shown that combining microneedle application with iontophoresis can significantly accelerate and increase drug permeation. In one study, the combination treatment resulted in 95.06% drug permeation within just 60 minutes, compared to 84.07% over 240 minutes with microneedles alone nih.gov. This technology provides a promising alternative to oral and parenteral administration routes for treating various inflammatory skin conditions nih.govpharmaexcipients.com.

Table 5: Delivery Efficiency of Trilayer Dissolving Microneedle Arrays

| Delivery Route | Achieved Efficiency |

|---|---|

| Intradermal Delivery | > 40% nih.govpharmaexcipients.com |

| Transdermal Delivery | > 50% nih.govpharmaexcipients.com |

Biological Carrier Systems (e.g., erythrocyte encapsulation)

The development of advanced drug delivery systems for this compound has explored the use of biological carriers to enhance therapeutic efficacy and prolong drug action. These systems utilize endogenous components or biocompatible vesicles to transport the drug within the body. Key research has focused on erythrocytes (red blood cells), liposomes, and various nanoparticles as potential carriers.

Erythrocyte Encapsulation

Erythrocytes, or red blood cells (RBCs), have emerged as a promising biological carrier system for this compound. The methodology leverages the natural ability of the erythrocyte membrane to be temporarily opened and then resealed under specific osmotic conditions, allowing for the encapsulation of drug molecules nih.gov. This approach aims to create a circulating bioreactor that provides a slow and sustained release of the active drug dovepress.comdaneshyari.com.

Mechanism of Encapsulation The primary method for encapsulating dexamethasone sodium phosphate (DSP) into erythrocytes is based on a process of reversible hypotonic hemolysis daneshyari.comnih.gov. This procedure involves several key steps:

Hypotonic Swelling: Autologous erythrocytes are exposed to a hypotonic solution, causing them to swell as water enters the cell daneshyari.com.

Pore Formation: The increased internal pressure leads to the formation of transient pores in the cell membrane dovepress.comnih.gov.

Drug Loading: Dexamethasone sodium phosphate, present in the surrounding medium, enters the erythrocyte through these pores daneshyari.com.

Resealing: The osmotic pressure is then restored by adding a hypertonic solution, which causes the pores to close and traps the DSP inside the cell daneshyari.com.

Washing: Non-encapsulated drug is removed by washing the loaded erythrocytes daneshyari.com.

Once encapsulated, the prodrug dexamethasone sodium phosphate is gradually converted by intra-erythrocytic enzymes, such as phosphatases, into its active form, dexamethasone. dovepress.comfrontiersin.org. Dexamethasone, being more lipophilic, can then diffuse slowly across the erythrocyte membrane into the bloodstream, providing a sustained therapeutic effect researchgate.net.

Research Findings Research has demonstrated the feasibility and reproducibility of encapsulating this compound in erythrocytes. Studies have focused on optimizing the loading efficiency and characterizing the in vivo behavior of these drug-loaded cells. An automated system, known as the EryDex System (EDS), has been developed to standardize this ex-vivo encapsulation process nih.govnih.gov.

Studies have shown that the amount of DSP encapsulated is dependent on the initial drug concentration in the loading solution and the process conditions nih.govbg.ac.rs. The integrity and fundamental properties of the erythrocytes are largely maintained after the encapsulation process daneshyari.comnih.gov.

| Initial DSP Loading Quantity (mg) | Mean DSP Encapsulated (mg) | Patient Population | Reference |

|---|---|---|---|

| 62.5 | 9.33 ± 1.40 | Ataxia Telangiectasia (AT) Patients | nih.gov |

| 125 | 19.41 ± 2.10 | Ataxia Telangiectasia (AT) Patients | nih.gov |

| 2.5 - 5 | 4.2 ± 0.27 | Healthy Volunteers | nih.gov |

| 15 - 20 | 16.9 ± 0.90 | Healthy Volunteers | nih.gov |

In Vivo Performance Pharmacokinetic studies in healthy volunteers have confirmed that DSP-loaded erythrocytes provide a sustained release of dexamethasone. After a single intravenous infusion, dexamethasone can be detected in the plasma for up to 35 days nih.govdaneshyari.com. The 24-hour in vivo recovery of the processed red blood cells is comparable to that of standard RBC products intended for transfusion, indicating that the encapsulation process has a minimal adverse impact on cell survival dovepress.comnih.govdaneshyari.com. The half-life of erythrocytes loaded with dexamethasone-21-phosphate has been reported to be approximately 23 days dovepress.com.

| Parameter | DSP-Loaded RBCs (15-20 mg DSP) | Control (Sham-loaded RBCs) | Reference |

|---|---|---|---|

| Mean 24-hour RBC Recovery | 77.9% ± 3.3% | 72.7% ± 10.5% | nih.govdaneshyari.com |

| Mean RBC Life Span (T50) | 84.3 ± 8.3 days | 88.9 ± 6.2 days | nih.govdaneshyari.com |

Other Biological and Biocompatible Carrier Systems

Beyond erythrocytes, research has extended to other biological and biocompatible carriers for this compound delivery, including liposomes and various types of nanoparticles.

Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate hydrophilic drugs like this compound in their aqueous core nih.govresearchgate.net. Liposomes are advantageous due to their biocompatibility and ability to be functionalized for targeted delivery nih.govwjarr.com. Research has explored different liposomal formulations, including the use of charged lipids or polyethylene (B3416737) glycol (PEG) to influence stability and drug release kinetics nih.govresearchgate.net.

Nanoparticles: Nanotechnology offers diverse platforms for this compound delivery researchgate.net.

Mesoporous Silica Nanoparticles (MSNs): These particles have a high surface area and tunable pores, allowing for efficient drug loading and controlled release explorationpub.comexplorationpub.com. Surface functionalization, for instance with amino groups, can enhance drug adsorption and provide sustained release profiles researchgate.netexplorationpub.com.

Chitosan (B1678972) Nanoparticles: Due to the water-soluble nature of this compound, encapsulation efficiency can be low. To overcome this, bovine serum albumin (BSA) has been used to improve drug loading within chitosan nanoparticles by acting as a bridge between the polymer and the drug nih.gov.

Gold Nanoparticles (AuNPs): AuNPs have been investigated as carriers due to their high biocompatibility and well-understood surface chemistry. Functionalized AuNPs have shown efficient loading of dexamethasone and can provide a continuous release of the bioactive molecule researchgate.net.

Peptide Conjugates: Dexamethasone has been conjugated with peptides that can self-assemble into nanoparticles. This "self-drug" delivery system allows for a high drug payload and sustained release dovepress.com.

Preclinical Models and Methodological Innovations in Dexamethasone Phosphate Research

In Vitro Cellular and Biochemical Assays

In vitro models provide a controlled environment to investigate the direct effects of dexamethasone (B1670325) phosphate (B84403) on specific cell types and biochemical pathways, free from the complexities of systemic biological systems.

Studies on Cell Differentiation and Mineralization

Dexamethasone phosphate is a well-established inducer of osteogenic differentiation in various cell types, a property extensively studied in vitro.

MDPC-23 Cells and Osteoblast Cell Lines: Studies on osteoblast-like cells derived from human alveolar bone have demonstrated that dexamethasone enhances osteogenic efficacy. While it may decrease cell proliferation, it significantly increases alkaline phosphatase (ALP) activity and matrix mineralization, indicating a promotion of differentiation nih.gov.

Mesenchymal Stem Cells (MSCs): Dexamethasone is a key component of osteogenic differentiation media for MSCs. It has been shown to upregulate the expression of key osteogenic transcription factors such as RUNX2 and enhance the production of extracellular matrix proteins like type I collagen mdpi.com. Studies have also shown that nanoparticles loaded with dexamethasone can increase the expression of osteogenic-related genes in human bone marrow stem cells mdpi.com. In human periodontal ligament cells, increasing concentrations of dexamethasone were found to reduce cellular viability but increase ALP activity and mineralization, with an optimal concentration promoting the most vigorous differentiation researchgate.net.

The following table summarizes findings on cell differentiation and mineralization:

| Cell Type | Effect of this compound | Molecular Markers |

| Osteoblast-like cells (human alveolar bone) | Increased differentiation and matrix mineralization; decreased proliferation nih.gov. | Increased Alkaline Phosphatase (ALP) activity nih.gov. |

| Mesenchymal Stem Cells (MSCs) | Promotes osteogenic differentiation mdpi.com. | Upregulation of RUNX2 and COL1A1 mdpi.com. |

| Human Periodontal Ligament Cells | Promotes differentiation and mineralization; reduces cellular viability researchgate.net. | Increased ALP activity; increased expression of osteogenic and apoptosis-related genes researchgate.net. |

Receptor Binding and Signaling Pathway Analysis

The molecular mechanisms of this compound are elucidated through the analysis of its interaction with glucocorticoid receptors and the subsequent modulation of intracellular signaling pathways.

Glucocorticoid Receptor (GR) Signaling: Dexamethasone acts by binding to the intracellular glucocorticoid receptor. This complex then translocates to the nucleus, where it modulates gene transcription. This can involve the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α patsnap.com. In KSHV-transformed cells, dexamethasone treatment was shown to activate GR signaling, leading to an increase in GR phosphorylation and the expression of the downstream target GILZ nih.gov.

PI3K/AKT and MAPK/JNK Pathways: Dexamethasone's anti-inflammatory effects involve interference with key signaling pathways, including NF-κB, MAPK, and JNK patsnap.com. In KSHV-transformed cells, pathway analysis revealed that dexamethasone treatment affects inflammatory pathways, including positive regulation of PI3K signaling nih.gov.

Inhibition of T-Cell Receptor Signaling: In activated T lymphocytes, dexamethasone has been shown to inhibit the early steps of T-cell receptor (TCR) signal transduction. This includes preventing the intracellular calcium increase that typically follows TCR/CD3 aggregation and decreasing the production of inositol phosphates nih.gov. This effect is specific to the TCR signaling pathway and requires binding to the intracellular glucocorticoid receptor and de novo protein synthesis nih.gov.

Biomembrane Interaction Studies

The interaction of this compound with cellular membranes is a critical aspect of its biological activity.

Model Membrane Studies: The effect of this compound on dimyristoylphosphatidylcholine (DMPC) membranes has been studied using Langmuir films and vesicles. These studies indicate that this compound can penetrate and alter the mechanical properties of DMPC membranes mdpi.comresearchgate.netnih.gov. Specifically, it induces the formation of aggregates in DMPC films but does so without disturbing the liquid expanded/liquid condensed phase transition and reflectivity mdpi.comnih.gov. Vesicle shape fluctuation analysis has shown that the adsorption of this compound on giant unilamellar vesicles (GUVs) of DMPC decreases membrane deformability mdpi.comresearchgate.netnih.gov. Insertion experiments have demonstrated that this compound can penetrate membranes even at high lipid packings mdpi.comresearchgate.netnih.gov.

In Vivo Animal Models of Disease and Immunomodulation

In vivo animal models are indispensable for understanding the systemic effects of this compound in a complex biological environment, including its immunomodulatory and anti-inflammatory actions in various disease states.

Rodent Models (e.g., mice, rats) for Systemic and Organ-Specific Studies

Rodent models are the most commonly used systems for in vivo evaluation of this compound.

Inflammatory and Autoimmune Disease Models:

Rat Model of Rheumatoid Arthritis: The pharmacokinetics of dexamethasone have been studied in a rat model of collagen-induced arthritis. This model is used to test whether the inflammatory processes alter the clearance and distribution of the drug compared to healthy controls nih.gov.

Mouse Model of Ulcerative Colitis: In a TNBS-induced ulcerative colitis model in BALB/c mice, dexamethasone-loaded nanoparticles were shown to regulate macrophage polarization at the site of inflammation, promoting an anti-inflammatory effect nih.gov.

Mouse Model of Lupus: In the MRL/MpJ-Fas lpr/lpr (Lpr) mouse model of autoimmune disease, dexamethasone demonstrated an ameliorative effect on the development of autoimmune lung injury and mediastinal fat-associated lymphoid clusters mdpi.com.

Mouse Model of Allergic Airway Inflammation: In a mouse model of ovalbumin-induced allergic airway inflammation, the immunomodulatory effects of dexamethasone were investigated, showing a reduction in pulmonary inflammation nih.govnih.gov.

Rat Model of Cytokine Release Syndrome: The anti-inflammatory and immunomodulatory effects of dexamethasone have been characterized in LPS-challenged rats, which serve as a model for cytokine release syndrome researchgate.net.

Immunomodulation Studies: